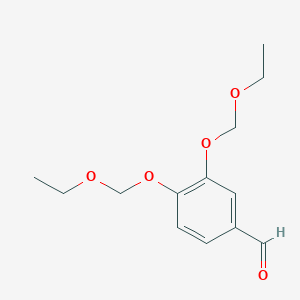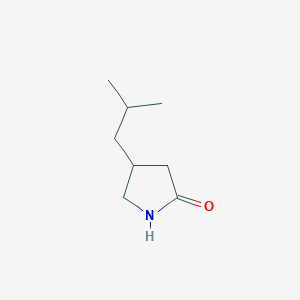
4-Isobutylpyrrolidin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds like 4-Isobutylpyrrolidin-2-one, involves intricate chemical reactions and methodologies. For instance, a lithiation/isomerization/intramolecular carbolithiation sequence has been reported as an efficient method for synthesizing a range of polysubstituted dihydropyridines and pyridines, starting from N-allyl-ynamides (Gati, Rammah, Couty, & Evano, 2012). Additionally, synthesis methods involving reactions with (hetero)aromatic C-nucleophiles and trifluoroacetic acid have been developed for related pyrrolidin-1-yl compounds (Smolobochkin et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including 4-Isobutylpyrrolidin-2-one, is characterized by the presence of a pyrrolidine ring, a five-membered heterocycle containing nitrogen. This structure imparts distinct chemical and physical properties to the compound. Structural determination of such compounds often involves techniques like NMR, X-ray crystallography, and molecular modeling (Sharma et al., 2013).
Chemical Reactions and Properties
Pyrrolidine derivatives are known for their reactivity and ability to undergo various chemical transformations. These reactions are often pivotal in the synthesis of complex organic compounds. For example, the photochemical in-flow synthesis of 2,4-methanopyrrolidines demonstrates the reactivity of pyrrolidine derivatives under specific conditions (Levterov et al., 2018).
Wissenschaftliche Forschungsanwendungen
Application 1: Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives
- Summary of Application : 4C-substituted pyrrolidin-2-one derivatives, including 4-Isobutylpyrrolidin-2-one, are used in the study of enantioseparation on polysaccharide and macrocyclic glycopeptide chiral stationary phases .
- Methods of Application : Two commercially available immobilized chiral stationary phases were studied: amylose derivatized with (S)-α-methylbenzylcarbamate, and cellulose derivatized with 3,5-dichlorophenylcarbamate . Macrocyclic glycopeptide chiral stationary phases under normal-phase mode were also used for enantioseparations .
- Results or Outcomes : Both polysaccharide chiral stationary phases showed high chiral recognition ability: 12 enantiomeric pairs on chiral selector cellulose tris (3,5-dichlorophenylcarbamate) and 11 enantiomeric pairs on chiral selector amylose tris [(S)-α-methylbenzylcarbamate] out of 15 enantiomeric pairs studied, separated with Rs ≥2 .
Application 2: Separation of 4C-Substituted Pyrrolidin-2-One Derivatives
- Summary of Application : 4C-substituted pyrrolidin-2-one derivatives are used as model analytes for investigation of enantioseparation abilities on six commercially available polysaccharide-based coated chiral stationary phases .
- Methods of Application : The influence of stationary and mobile phase type on resolution and elution order of enantiomers was studied . The nature of alcohol in the mobile phase was also an important factor contributing not only to retention but also resolution .
- Results or Outcomes : The polysaccharide backbone of the stationary phase (amylose and cellulose) has a significant impact on chiral recognition, and the best separation was observed on amylose-based chiral stationary phases .
Application 3: Drug Discovery
- Summary of Application : The pyrrolidine ring, including 4-Isobutylpyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Application 4: Biological Importance of Pyrrolone and Pyrrolidinone Derivatives
- Summary of Application : Pyrrolones and pyrrolidinones, including 4-Isobutylpyrrolidin-2-one, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
- Methods of Application : Researchers synthesize various pyrrolone and pyrrolidinone derivatives . These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
- Results or Outcomes : A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Application 5: Fragment-Based Drug Design
- Summary of Application : Pyrrolidin-2-one, including 4-Isobutylpyrrolidin-2-one, is used in fragment-based drug design . The physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity and hydrogen bonding .
- Methods of Application : The synthesis routes via established condensation reactions are used . This leads to its wide application in biomolecular mimetics and kinase hinge-binding motifs .
- Results or Outcomes : The adjustment of the physicochemical properties of the pyrrolidin-2-one scaffold leads to its wide application in fragment-based drug design .
Application 6: Synthesis of Alkaloids and Unusual β-Amino Acids
- Summary of Application : Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Methods of Application : The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
- Results or Outcomes : The synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives has been achieved using pyrrolidin-2-ones .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXRXLTTHFKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582855 | |
| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylpyrrolidin-2-one | |
CAS RN |
61312-87-6 | |
| Record name | Pregabalin lactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylpropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGABALIN LACTAM, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE0MYU5XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



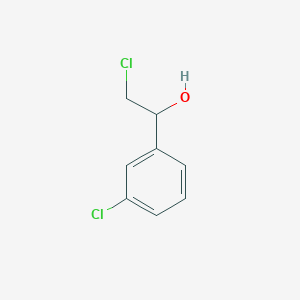
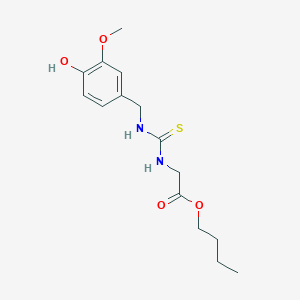
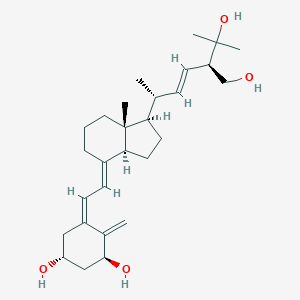
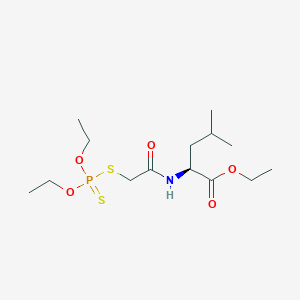
![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)
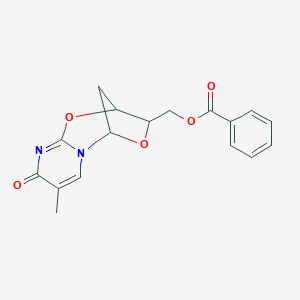
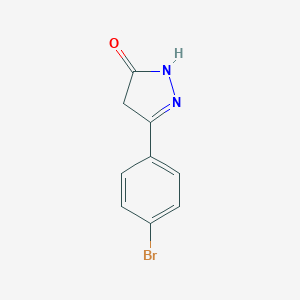
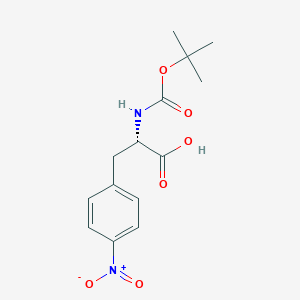
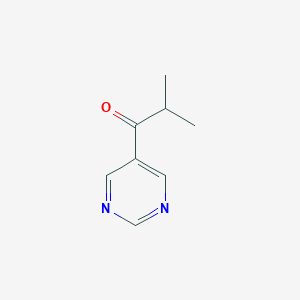
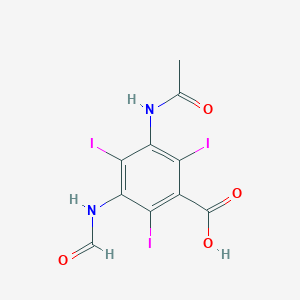
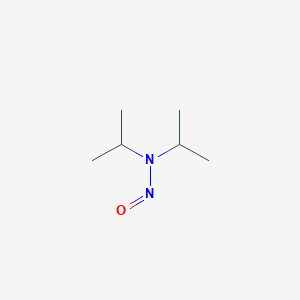
![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)
